2-Aminooctanedioic acid

Description

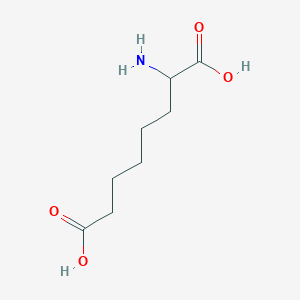

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminooctanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275757 |

Source

|

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-59-9 |

Source

|

| Record name | 2-aminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Aminooctanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-aminooctanedioic acid, also known as 2-aminosuberic acid. This dicarboxylic alpha-amino acid is of growing interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential biological significance.

Data Presentation

The following tables summarize the key identifiers and chemical properties of this compound and its stereoisomers. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to a scarcity of published experimental data.

Table 1: Compound Identifiers

| Identifier | Racemic Mixture (DL) | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | This compound | (2R)-2-Aminooctanedioic acid | (2S)-2-Aminooctanedioic acid |

| Synonyms | DL-2-Aminosuberic acid, DL-α-Aminosuberic acid | D-2-Aminosuberic acid, D-α-Aminosuberic acid | L-2-Aminosuberic acid, L-α-Aminosuberic acid |

| CAS Number | 19641-59-9[1] | 19641-63-5[2] | 4254-88-0[3] |

| Molecular Formula | C₈H₁₅NO₄[1] | C₈H₁₅NO₄[2] | C₈H₁₅NO₄[3] |

| SMILES | C(CCC(C(=O)O)N)CCC(=O)O[1] | N--INVALID-LINK--C(O)=O | N--INVALID-LINK--C(O)=O |

| InChI | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)[1] | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1 |

Table 2: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Weight | 189.21 g/mol [1] | |

| Appearance | White to off-white powder | For the D-isomer.[4] |

| Melting Point | No experimental data available | |

| Boiling Point | 385.5 ± 37.0 °C (Predicted)[5][6] | |

| Solubility | Expected to be soluble in water and poorly soluble in non-polar organic solvents.[3][7] | (S)-isomer is described as soluble in water.[3] A predicted high water solubility of 4.359e+004 mg/L has been calculated for the L-isomer.[8] |

| pKa₁ (α-carboxyl) | ~2 | Inferred from general amino acid properties. |

| pKa₂ (ω-carboxyl) | ~4.5 | Inferred from dicarboxylic acid properties. |

| pKa₃ (α-amino) | ~9-10 | Inferred from general amino acid properties. |

| Predicted pKa | 2.53 ± 0.24 | For the D-isomer.[5][9] |

| Optical Rotation | [α]D²⁰ = -16 ± 2° (c=1 in 1N HCl) | For the D-isomer.[4] |

| LogP | -2.2 (Computed)[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. The following descriptions are based on the expected spectral characteristics for a dicarboxylic alpha-amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton spectrum is expected to show a complex pattern. The α-proton (H-2) would appear as a multiplet, shifted downfield due to the adjacent amino and carboxyl groups. The methylene protons of the carbon chain would exhibit overlapping multiplets. The acidic protons of the carboxyl groups and the amino group are typically broad and may exchange with deuterium in solvents like D₂O.

-

¹³C-NMR: The carbon spectrum would show distinct signals for the two carboxyl carbons, typically in the range of 170-185 ppm.[7][10] The α-carbon, bonded to the nitrogen, would appear around 50-60 ppm. The remaining methylene carbons of the aliphatic chain would resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound in its zwitterionic solid state is expected to display the following characteristic absorption bands:

-

N-H stretching: A broad absorption in the region of 2500-3300 cm⁻¹ due to the ammonium group (-NH₃⁺).

-

C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹.

-

C=O stretching: A strong absorption around 1590-1640 cm⁻¹ for the asymmetric stretch of the carboxylate groups (-COO⁻) and a weaker symmetric stretch around 1400 cm⁻¹.

-

N-H bending: A medium intensity band around 1500-1550 cm⁻¹.[11][12][13]

Experimental Protocols

Synthesis of (S)-2-Aminooctanedioic Acid Derivatives from Aspartic Acid

A reported synthesis of 2-aminosuberic acid derivatives initiates from aspartic acid.[14][15] The following is a generalized workflow based on this methodology.

Methodology:

-

Preparation of the Key Alkene Intermediate: The synthesis commences with a known aldehyde derived from aspartic acid.[14][15] This starting material undergoes a multi-step conversion, including Horner-Wadsworth-Emmons olefination, saturation, reduction, oxidation, and Wittig olefination, to yield an alkene intermediate.[14] A subsequent one-pot deprotection and oxidation affords N-Boc-2-amino-6-heptenoic acid.[14] This is then esterified to produce (S)-methyl 2-(tert-butoxycarbonylamino)hept-6-enoate.[14]

-

Cross-Metathesis Reaction: The terminal alkene of the heptenoate derivative is then subjected to a cross-metathesis reaction with a suitable acrylate derivative in the presence of a Grubbs' catalyst.[14][15] The reaction mixture is typically heated to reflux for several hours.[14]

-

Purification and Subsequent Steps: The resulting product from the cross-metathesis reaction is purified by column chromatography.[14] This is followed by hydrogenation of the double bond to yield the saturated carbon chain of the this compound derivative. Further deprotection steps can be carried out as needed to obtain the final desired product.

General Purification Methods for Amino Acids

Purification of the synthesized this compound can be achieved through several standard techniques:

-

Crystallization: As a crystalline solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective method for purification.

-

Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from impurities. The amphoteric nature of this compound allows it to bind to both cation and anion exchange resins depending on the pH. Elution is typically achieved by changing the pH or ionic strength of the buffer.

Biological Activity and Signaling Pathways

Potential Metabolic Pathway

While the specific metabolic fate of this compound is not well-documented, a plausible pathway can be inferred from the metabolism of other alpha-amino dicarboxylic acids, such as glutamic acid and 2-aminoadipic acid.[1][16]

The proposed pathway involves:

-

Transamination: The initial step is likely a transamination reaction where the amino group of this compound is transferred to α-ketoglutarate, forming glutamate and 2-oxooctanedioic acid.[16]

-

Oxidative Decarboxylation: The resulting α-keto acid would then undergo oxidative decarboxylation by an α-keto acid dehydrogenase complex, yielding pimelyl-CoA and releasing CO₂.

-

β-Oxidation: Pimelyl-CoA can then enter the β-oxidation pathway, leading to the formation of acetyl-CoA and succinyl-CoA, which are intermediates of the citric acid (TCA) cycle.[17]

Known Biological Roles and Potential Signaling Involvement

-

Anticancer Activity: The L-isomer of this compound (L-α-aminosuberic acid) has been reported to induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[3][18] This suggests a role in modulating cancer cell metabolism.

-

Amino Acid Signaling: While no specific signaling pathways have been elucidated for this compound, amino acids, in general, are known to be key signaling molecules.[19] They play crucial roles in regulating cell growth, proliferation, and metabolism, primarily through the mTORC1 and GCN2 pathways.[20] It is plausible that this compound, or its metabolites, could influence these central metabolic signaling networks.

-

Comparison to 2-Aminoadipic Acid (2-AAA): The related dicarboxylic amino acid, 2-aminoadipic acid, has been identified as a biomarker for diabetes risk and a modulator of glucose homeostasis.[21][22] 2-AAA has been shown to enhance insulin secretion.[21][22] Given the structural similarity, investigating whether this compound shares any of these functions could be a fruitful area of research.

References

- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2R)-2-aminooctanedioic acid19641-63-5,Purity95%_COMBI-BLOCKS [molbase.com]

- 3. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. D-ALPHA-아미노수베릭산 | 19641-63-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EPI System Information for aminosuberic acid 4254-88-0 [perflavory.com]

- 9. Page loading... [guidechem.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biologydiscussion.com [biologydiscussion.com]

- 17. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-a-Aminosuberic acid | 4254-88-0 | FA11664 | Biosynth [biosynth.com]

- 19. news-medical.net [news-medical.net]

- 20. mdpi.com [mdpi.com]

- 21. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Aminooctanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a key synthetic methodology for 2-aminooctanedioic acid, also known as 2-aminosuberic acid, a dicarboxylic acid of significant interest in biochemical research and pharmaceutical development. The synthesis commences from the readily available chiral precursor, L-aspartic acid, and proceeds through the formation of a key intermediate, (S)-2-aminohept-6-enoate ester, followed by a cross-metathesis reaction to yield the desired this compound derivatives. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.

Synthesis Overview

The synthesis of this compound derivatives from L-aspartic acid can be conceptually divided into two main stages:

-

Preparation of (S)-2-aminohept-6-enoate ester: This multi-step process transforms L-aspartic acid into a key olefin intermediate.

-

Cross-Metathesis: This reaction couples the (S)-2-aminohept-6-enoate ester with an appropriate reaction partner to introduce the second carboxylic acid functionality, thereby forming the this compound backbone.

The overall synthetic strategy is depicted in the following workflow diagram:

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a representative this compound derivative.

| Step | Product | Yield (%) |

| Horner-Wadsworth-Emmons Olefination | Unsaturated Ester Intermediate | 85 |

| Saturation of Double Bond | Saturated Ester Intermediate | 92 |

| Reduction of Ester | Alcohol Intermediate | 88 |

| Oxidation of Alcohol | Homologated Aldehyde Intermediate | 85 |

| Wittig Olefination | (S)-2-aminohept-6-enoate ester | 75 |

| Cross-Metathesis with N-Benzyloxyacrylamide | N-Benzyloxycarbonyl-2-aminooctanedioic acid derivative | 82 |

Experimental Protocols

Stage 1: Preparation of (S)-2-aminohept-6-enoate ester

The synthesis of the key intermediate, (S)-2-aminohept-6-enoate ester, is carried out in a multi-step sequence starting from a known aspartic acid-derived aldehyde.

1. Horner-Wadsworth-Emmons (HWE) Olefination:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in dry tetrahydrofuran (THF, 20 mL) at 0 °C under an argon atmosphere, triethyl phosphonoacetate (2.5 mL, 12.5 mmol) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, after which a solution of the starting aspartic acid-derived aldehyde (1.0 g, 4.1 mmol) in dry THF (10 mL) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the unsaturated ester.

2. Saturation of the Double Bond:

-

To a solution of the unsaturated ester (1.0 g, 3.3 mmol) in ethanol (20 mL) is added 10% palladium on carbon (0.10 g).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester.

3. Reduction of the Ester:

-

To a stirred solution of the saturated ester (1.0 g, 3.3 mmol) in dry THF (15 mL) is added lithium borohydride (0.14 g, 6.6 mmol).

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched by the careful addition of 1 M hydrochloric acid at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.

4. Oxidation of the Alcohol:

-

To a solution of the alcohol (1.0 g, 3.8 mmol) in dry dichloromethane (DCM, 20 mL) is added Dess-Martin periodinane (1.9 g, 4.5 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL) and sodium bicarbonate (15 mL).

-

The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the homologated aldehyde.

5. Wittig Olefination:

-

To a suspension of vinyltriphenylphosphonium bromide (1.8 g, 4.8 mmol) in dry THF (20 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 3.0 mL, 4.8 mmol) dropwise.

-

The resulting deep red solution is stirred at -78 °C for 1 hour.

-

A solution of the homologated aldehyde (1.0 g, 4.0 mmol) in dry THF (10 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford (S)-2-aminohept-6-enoate ester.

Stage 2: Cross-Metathesis

The final step in the synthesis of the this compound derivative involves a cross-metathesis reaction of the (S)-2-aminohept-6-enoate ester with an electron-deficient olefin, such as N-benzyloxyacrylamide, using Grubbs' second-generation catalyst.

General Procedure for Cross-Metathesis:

-

To a solution of (S)-2-aminohept-6-enoate ester (1.0 equiv) in dry DCM (0.5 M) under an argon atmosphere is added Grubbs' second-generation catalyst (0.025 equiv).

-

A solution of the electron-deficient olefin (e.g., N-benzyloxyacrylamide, 1.2 equiv) in dry DCM is then added.

-

The reaction mixture is heated to reflux for 2 hours.

-

The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to provide the desired this compound derivative.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and characterization data. The presented methodology offers a robust route to this important class of compounds, enabling further exploration in drug discovery and chemical biology.

A Guide to the Chiral Synthesis of 2-Aminooctanedioic Acid for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Asymmetric Synthesis of a Key Non-canonical Amino Acid

Introduction

2-Aminooctanedioic acid, also known as 2-aminosuberic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its extended side chain, featuring a terminal carboxylic acid, makes it a valuable building block for the synthesis of various bioactive molecules, including peptide-based therapeutics and enzyme inhibitors. The chirality at the α-carbon is crucial for its biological activity, necessitating the development of efficient and stereoselective synthetic routes. This technical guide provides a comprehensive overview of the key chiral synthesis strategies for this compound, with a focus on detailed experimental protocols, comparative data analysis, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The chiral synthesis of this compound can be broadly categorized into several approaches, primarily involving the construction of a C7 or C8 backbone with stereoselective introduction of the amino group. A prominent and recent strategy utilizes a chiral pool approach starting from L-aspartic acid, followed by chain elongation and functionalization. Alternative methods, while not always directly applied to this compound, offer potential pathways through asymmetric catalysis and the use of chiral auxiliaries. This guide will detail a key synthesis starting from aspartic acid and employing a cross-metathesis reaction, and will also discuss alternative conceptual approaches.

Synthesis of this compound Derivatives from L-Aspartic Acid via Cross-Metathesis

A contemporary and efficient route to orthogonally protected this compound derivatives commences with the readily available chiral building block, L-aspartic acid. This strategy, developed by Chattopadhyay and coworkers, involves the synthesis of a key intermediate, (S)-2-aminohept-6-enoate ester, which is then elaborated to the target molecule via a cross-metathesis reaction.[1]

Experimental Workflow: From Aspartic Acid to 2-Aminosuberic Acid Derivatives

Caption: Synthetic pathway from an L-aspartic acid derivative to orthogonally protected this compound.

Detailed Experimental Protocols

1. Synthesis of (S)-Methyl-2-(tert-butoxycarbonylamino)hept-6-enoate

This multi-step synthesis starts from a known aldehyde derived from L-aspartic acid.[1]

-

Horner-Wadsworth-Emmons (HWE) Olefination: The starting aldehyde is subjected to an HWE olefination to introduce an unsaturated ester moiety.

-

Hydrogenation: The resulting double bond is saturated via hydrogenation.

-

Reduction: The ester functionality is then reduced to a primary alcohol.

-

Oxidation: The alcohol is oxidized back to an aldehyde.

-

Wittig Olefination: The aldehyde undergoes a Wittig reaction to form a terminal alkene.

-

Deprotection and Oxidation: The protecting groups on the nitrogen and the newly formed alkene are manipulated to yield N-Boc-2-amino-6-heptenoic acid.

-

Esterification: The carboxylic acid is esterified to give the key intermediate, (S)-methyl-2-(tert-butoxycarbonylamino)hept-6-enoate.

2. Cross-Metathesis Reaction

-

Procedure: To a solution of (S)-methyl-2-(tert-butoxycarbonylamino)hept-6-enoate and tert-butyl acrylate in dry dichloromethane, Grubbs' second-generation catalyst is added. The reaction mixture is heated to reflux. After completion, the solvent is removed, and the product is purified by column chromatography.[1]

3. Hydrogenation

-

Procedure: The product from the cross-metathesis reaction is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to hydrogenation over a palladium on carbon catalyst to reduce the double bond, affording the final orthogonally protected this compound derivative.

Quantitative Data Summary

| Step | Product | Yield (%) |

| HWE Olefination | Unsaturated Ester | ~86 |

| Hydrogenation | Saturated Ester | ~83 |

| Reduction | Alcohol | ~81 |

| Oxidation & Wittig | Alkene | ~72 (over 2 steps) |

| Deprotection-Oxidation | N-Boc-2-amino-6-heptenoic acid | ~73 |

| Esterification | (S)-Methyl-2-(tert-butoxycarbonylamino)hept-6-enoate | ~88 |

| Cross-Metathesis | Di-ester Product | Good |

| Hydrogenation | Final Protected this compound | High |

Note: Yields are approximate and based on the reported literature. "Good" and "High" indicate qualitative descriptions from the source.[1]

Alternative Synthetic Strategies: A Conceptual Overview

While the synthesis from aspartic acid provides a direct and efficient route, other established methodologies in asymmetric amino acid synthesis are noteworthy and could be adapted for the preparation of this compound. These methods often rely on different bond-forming strategies and sources of chirality.

Palladium-Catalyzed Asymmetric Allylation

This approach, developed by Lubell and coworkers, involves the palladium-catalyzed allylation of a glycine enolate equivalent.[1] For the synthesis of a precursor to this compound, a suitable allylic electrophile would be required to introduce the C6 side chain. The stereochemistry is controlled by a chiral ligand on the palladium catalyst.

Asymmetric Epoxidation

A strategy utilizing Sharpless asymmetric epoxidation, as explored by Riera and colleagues, could be envisioned.[1] This would involve the epoxidation of a prochiral allylic alcohol, followed by regioselective ring-opening with a cyanide source to introduce the nitrogen functionality and extend the carbon chain. Subsequent functional group manipulations would be necessary to arrive at the target diacid.

Enolate Amination

The enolate amination method, pioneered by Rich and others, involves the electrophilic amination of a chiral enolate.[1] A suitable ester or ketone with a C7 backbone could be deprotonated to form a chiral enolate, which would then react with an electrophilic nitrogen source to install the amino group with stereocontrol.

Asymmetric Alkylation of a Chiral Nickel(II) Complex

This classical yet powerful method, developed by Hruby and others, utilizes a chiral nickel(II) complex of a glycine Schiff base.[1][2][3][4][5][6] The complex is deprotonated to form a nucleophilic glycine equivalent, which can then be alkylated with a suitable electrophile containing the remainder of the octanedioic acid backbone. The chiral ligand on the nickel complex directs the stereochemical outcome of the alkylation.

Logical Relationship of Alternative Strategies

Caption: Conceptual approaches for the asymmetric synthesis of this compound.

Conclusion

The chiral synthesis of this compound is a topic of ongoing interest due to its relevance in the development of novel therapeutics. The strategy commencing from L-aspartic acid and utilizing a cross-metathesis reaction represents a robust and efficient method for accessing orthogonally protected derivatives suitable for further elaboration. The alternative strategies discussed highlight the versatility of modern asymmetric synthesis and provide a conceptual framework for the development of new and improved routes to this important non-canonical amino acid. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific protecting group strategy required for subsequent applications. This guide serves as a foundational resource for researchers and professionals in the field, providing both detailed practical information and a broader perspective on the synthetic landscape for this valuable molecule.

References

- 1. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide on the Biological Activity of (R)-2-Aminooctanedioic Acid

A comprehensive review of the current scientific literature reveals a significant lack of available data on the specific biological activity of (R)-2-Aminooctanedioic acid. Despite extensive searches for its mechanism of action, quantitative biological data, and effects on signaling pathways, there is no substantive body of research publicly available to construct a detailed technical guide as requested.

The scientific community has not, to date, published in-depth studies elucidating the pharmacological, enzymatic, or cellular effects of this specific stereoisomer of 2-aminooctanedioic acid. While information on its chemical structure and basic properties is accessible through databases such as PubChem, these resources do not contain data on its biological interactions.

Research in the broader field of alpha-amino dicarboxylic acids is ongoing, with investigations into the roles of similar molecules in various physiological and pathological processes. For instance, compounds with related structures, such as 2-aminoadipic acid, have been studied in the context of metabolic disorders. However, these findings cannot be directly extrapolated to (R)-2-Aminooctanedioic acid without specific experimental validation.

At present, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, for the biological activity of (R)-2-Aminooctanedioic acid due to the absence of published research.

Recommendation:

For researchers, scientists, and drug development professionals interested in the biological activities of alpha-amino dicarboxylic acids, we recommend exploring the literature on more extensively studied analogs. A potential alternative for a detailed technical guide could be 2-aminoadipic acid , for which a more substantial body of scientific literature exists, detailing its role as a biomarker for diabetes risk and its influence on glucose homeostasis. Should you be interested in a guide on this or another related compound, please specify your topic of interest.

A Technical Guide to 2-Aminooctanedioic Acid: A Non-Natural Amino Acid in Research and Development

Introduction: 2-Aminooctanedioic acid, also known as α-aminosuberic acid (Asu), is a non-proteinogenic α-amino acid.[1] Unlike the 22 proteinogenic amino acids naturally encoded in the genome, non-natural amino acids like this compound are synthetically derived and serve as valuable tools in chemical biology, drug discovery, and materials science.[2] Structurally, it is a dicarboxylic amino acid, featuring an eight-carbon chain with carboxyl groups at both ends and an amino group at the alpha position (C2).[3] This dicarboxylic nature imparts unique chemical properties that can be exploited for various applications, from peptide modification to the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Physicochemical Properties

This compound is a chiral compound existing as (2S) or L-, (2R) or D-, and racemic DL-isomers.[3][4] Its two carboxylic acid groups make it more polar and water-soluble compared to its monocarboxylic analogue, 2-aminooctanoic acid.[3] Key computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C(CCC(C(=O)O)N)CCC(=O)O | [1] |

| InChIKey | YOFPFYYTUIARDI-UHFFFAOYSA-N | [1] |

| Description | Crystalline solid, soluble in water. | [3] |

Synthesis of this compound Derivatives

The synthesis of orthogonally protected this compound derivatives is crucial for their application in solid-phase peptide synthesis and other complex molecular constructions. A notable synthetic route starts from the readily available amino acid, aspartic acid, and utilizes a cross-metathesis reaction as a key step.[5]

Synthetic Workflow from Aspartic Acid

The workflow begins with protected aspartic acid and proceeds through several intermediates to yield an olefin, which then undergoes a cross-metathesis reaction to introduce the second carboxylic acid functionality.

Caption: Workflow for the synthesis of Asu derivatives from aspartic acid.

Experimental Protocol: Cross-Metathesis

The following protocol details the key cross-metathesis step for synthesizing this compound precursors from an aminoheptenoate ester.[5]

Objective: To introduce the second carboxyl group functionality onto the (S)-2-aminohept-6-enoate ester backbone.

Materials:

-

(S)-2-aminohept-6-enoate ester (Olefin 11)

-

Appropriate electron-deficient olefin (e.g., acrylic acid derivative) (13)

-

Grubbs' second-generation catalyst (12)

-

Dry Dichloromethane (DCM)

-

Argon atmosphere setup

Procedure:

-

Add Grubbs' second-generation catalyst (0.025 molar equivalents) to a stirring solution of the olefin (1.0 molar equivalent) in dry DCM under an argon atmosphere.

-

Add a solution of the electron-deficient olefin (3.0 molar equivalents) in dry DCM dropwise to the reaction mixture.

-

Heat the resulting mixture to reflux for 2 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture in vacuo to remove the solvent.

-

Purify the resulting crude product using column chromatography to yield the orthogonally protected this compound derivative.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block for developing novel therapeutic agents and research tools.

Anticancer Potential

The L-isomer of this compound (L-α-aminosuberic acid) has demonstrated potential as an anticancer agent. It can induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[3] Furthermore, it may inhibit the expression of proteins involved in prostate cancer progression, suggesting its potential as a therapeutic agent or a biomarker for the disease.[3]

Enzyme Inhibition

Synthetic amino acid derivatives are known to have inhibitory potential against various enzymes.[6] For instance, derivatives have shown inhibitory effects on digestive enzymes like pancreatic α-amylase and α-glucosidase, which are key targets for managing type two diabetes and obesity.[6] The dicarboxylic nature of this compound offers a unique scaffold for designing competitive or mixed-type inhibitors that could bind to enzyme active sites with high affinity.

Prodrug Development

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of active pharmaceutical ingredients, such as low bioavailability or lack of target specificity.[7][8] The prodrug approach, where a drug is covalently linked to a promoiety like an amino acid, is a well-established strategy to address these issues.[]

Amino acid prodrugs can leverage endogenous amino acid transporters to enhance intestinal absorption and cellular uptake.[7][10] this compound is an attractive candidate for prodrug design due to its two carboxylic acid groups, which provide two potential points for drug conjugation, potentially creating dual-prodrugs or improving the aqueous solubility of a parent drug.

Caption: General strategy for using amino acids in prodrug development.

Potential Metabolic Pathways

Specific signaling or metabolic pathways involving this compound are not well-documented. However, its metabolism can be hypothesized by examining the breakdown of structurally similar endogenous dicarboxylic amino acids, such as 2-aminoadipic acid (2-AAA), a key intermediate in lysine catabolism.[11] The catabolism of 2-AAA involves transamination followed by oxidative decarboxylation to yield acetyl-CoA, which then enters the TCA cycle.[11] A similar pathway could be plausible for this compound.

Illustrative Pathway: Lysine Catabolism

The metabolic fate of 2-aminoadipic acid provides a model for how dicarboxylic amino acids are processed in the body.

Caption: Metabolic pathway of lysine catabolism to 2-aminoadipic acid.

Conclusion

This compound is a non-natural amino acid with significant potential for advancing drug development and biochemical research. Its dicarboxylic structure provides a unique chemical handle for creating prodrugs with enhanced pharmacokinetic profiles, designing potent enzyme inhibitors, and synthesizing modified peptides. While further research is needed to fully elucidate its biological activities and metabolic fate, the existing evidence highlights its promise as a versatile building block for creating sophisticated molecular tools and next-generation therapeutics.

References

- 1. This compound | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Aminosuberic acid | C8H15NO4 | CID 193546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Aminooctanedioic Acid in Metabolic Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic amino acid whose role in core metabolic pathways remains largely uncharacterized. Unlike its shorter-chain homolog, 2-aminoadipic acid, a well-documented intermediate in lysine metabolism, this compound does not feature in canonical metabolic charts. However, emerging research in the field of secondary metabolism, particularly in fungi, has begun to shed light on its biosynthesis and potential biological significance. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the metabolic pathways involving this compound, with a focus on its biosynthesis, observed biological contexts, and the significant gaps in our understanding of its degradation and broader metabolic integration.

Biosynthesis of this compound in Fusarium fujikuroi

The most detailed insights into the metabolic origins of this compound come from studies on the biosynthesis of the cyclic tetrapeptide secondary metabolite, apicidin F, in the fungus Fusarium fujikuroi. While not a primary metabolic pathway, this process provides a putative enzymatic route for the synthesis of this compound.

The proposed biosynthetic pathway is initiated from primary metabolic precursors and involves a series of enzymatic modifications to generate the non-proteinogenic amino acid.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in F. fujikuroi is hypothesized to begin with the synthesis of an octanoic acid backbone by a fatty acid synthase. This backbone then undergoes a series of modifications, including oxidation and amination, to yield this compound. The key enzymatic steps are outlined below.

Key Enzymes in the Putative Pathway

The proposed pathway implicates several key enzyme families:

-

Fatty Acid Synthase (APF5): Believed to be responsible for the synthesis of the initial octanoic acid backbone from acetyl-CoA and malonyl-CoA.

-

P450 Oxidases (Apf7 or Apf8): These enzymes are predicted to catalyze the oxidation of the octanoic acid backbone to 2-oxooctanoic acid and subsequently the oxidation of 2-aminooctanoic acid to 2-amino-8-hydroxyoctanoic acid. The deletion of a related P450 oxidase in F. semitectum resulted in the production of an apicidin analogue lacking a keto group, supporting the role of these enzymes in oxidation.[1]

-

Aminotransferase (Apf4): This enzyme is predicted to catalyze the transamination of 2-oxooctanoic acid to form 2-aminooctanoic acid.[1]

-

FAD-dependent Monooxygenase (Apf9): The final step, the oxidation of 2-amino-8-hydroxyoctanoic acid to this compound, is suggested to be catalyzed by this enzyme. This is supported by the observation that deletion of the apf9 gene led to the production of an apicidin analogue with a hydroxyl group instead of the carboxylic acid group.[1]

Biological Occurrence and Potential Roles

While a dedicated metabolic pathway for this compound has not been identified in central metabolism, its presence has been detected in various biological contexts, suggesting potential, yet undefined, roles.

Upregulation in Bacterial Stress Response

A multi-omics analysis of Rhodococcus qingshengii under selenite-induced stress revealed a significant increase in the levels of this compound.[2] This upregulation was associated with nitrogen and amino acid metabolism, leading to the hypothesis that this molecule may be involved in protein synthesis and repair mechanisms under conditions of cellular stress.[2]

Detection in Human Samples

Metabolomic studies have identified this compound in human samples. For instance, it was detected in the circulation of infants with abusive head trauma.[3] Its presence in human systems is confirmed, though its origin (endogenous synthesis, gut microbiota, or diet) and metabolic fate are unknown.

Incorporation into Secondary Metabolites

As detailed in Section 1, this compound is a building block for the non-ribosomal peptide, apicidin F, in Fusarium fujikuroi.[4] This highlights its role as a precursor for the synthesis of bioactive compounds in some organisms.

Degradation of this compound

Currently, there is no specific information available in the scientific literature detailing the degradation pathways of this compound in any organism. However, based on the catabolism of other dicarboxylic acids and amino acids, a putative degradation pathway can be hypothesized.

Generally, the degradation of amino acids begins with the removal of the α-amino group via transamination, followed by the oxidation of the carbon skeleton.[5][6] For dicarboxylic acids, degradation often proceeds via ω-oxidation followed by peroxisomal β-oxidation.[1][3]

A plausible, though unconfirmed, degradation route for this compound could involve:

-

Transamination: Removal of the α-amino group to form 2-oxooctanedioic acid.

-

Oxidative Decarboxylation: Conversion of the α-keto acid to a shorter-chain dicarboxylic acid.

-

β-Oxidation: Chain shortening of the resulting dicarboxylic acid from either or both ends.

Further research is required to elucidate the specific enzymes and intermediates involved in the catabolism of this compound.

Data Presentation

Due to the limited research on this compound, quantitative data on its metabolic pathways is scarce. The following table summarizes the qualitative findings from the existing literature.

| Metabolic Aspect | Organism/System | Key Findings | Citations |

| Biosynthesis | Fusarium fujikuroi | Proposed pathway from acetyl-CoA and malonyl-CoA involving fatty acid synthesis, oxidation, and amination. | [1][4] |

| Upregulation | Rhodococcus qingshengii | Increased levels observed under selenite stress, associated with amino acid metabolism. | [2] |

| Biological Presence | Human circulation | Detected in metabolomics studies of infants with abusive head trauma. | [3] |

| Incorporation | Fusarium fujikuroi | Serves as a precursor for the secondary metabolite apicidin F. | [4] |

| Degradation | Not determined | No specific degradation pathway has been identified. | - |

Experimental Protocols

Gene Deletion and Metabolite Analysis in Fusarium fujikuroi

-

Gene Deletion: Targeted deletion of genes in the putative apicidin F biosynthetic cluster (apf genes) was performed using homologous recombination techniques.

-

Metabolite Extraction: Fungal cultures were grown in appropriate media, and secondary metabolites were extracted from the culture filtrate and/or mycelium using organic solvents (e.g., ethyl acetate).

-

Metabolite Analysis: The extracted metabolites were analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and compare the metabolic profiles of wild-type and mutant strains. This allowed for the identification of biosynthetic intermediates and the elucidation of the roles of the deleted genes.[4]

Multi-Omics Analysis in Rhodococcus qingshengii

-

Culturing and Stress Induction: R. qingshengii was cultured in a defined medium, and stress was induced by the addition of selenite.

-

Metabolite Extraction: Cellular metabolites were extracted using a suitable solvent system.

-

Metabolomics Analysis: The extracted metabolites were analyzed using untargeted metabolomics platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify metabolites that were differentially regulated under stress conditions.[2]

-

Transcriptomics Analysis: RNA was extracted from the bacterial cells, and RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression in response to selenite stress.[2]

Conclusion and Future Directions

The study of this compound in metabolic pathways is still in its infancy. The proposed biosynthetic pathway in Fusarium fujikuroi provides a valuable starting point for understanding how this unusual amino acid is synthesized in nature. However, numerous questions remain unanswered.

Future research should focus on:

-

Validation of the Proposed Biosynthetic Pathway: In vitro characterization of the enzymes in the apf cluster is necessary to confirm their substrate specificities and catalytic activities.

-

Elucidation of Degradation Pathways: Identifying the enzymes and metabolic routes responsible for the catabolism of this compound in various organisms is a critical next step.

-

Investigation of its Role in Central Metabolism: Determining whether this compound plays a role in the central metabolic pathways of other organisms, including mammals, is of significant interest.

-

Quantification in Biological Systems: Developing robust analytical methods to quantify this compound in different tissues and biofluids will be essential for understanding its physiological and pathological relevance.

A deeper understanding of the metabolic pathways involving this compound could reveal novel enzymatic mechanisms, new bioactive compounds, and potential biomarkers or therapeutic targets for human diseases.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of aspartate aminotransferase with C5-dicarboxylic acids: comparison with the reaction with C4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of C5-dicarboxylic substrate to aspartate aminotransferase: implications for the conformational change at the transaldimination step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Unveiling 2-Aminooctanedioic Acid: A Technical Guide to its Synthesis, Isolation, and Biological Significance

For Immediate Release

This technical guide provides an in-depth exploration of 2-aminooctanedioic acid, also known as α-aminosuberic acid, a dicarboxylic amino acid with growing interest in the fields of medicinal chemistry and drug development. This document, tailored for researchers, scientists, and professionals in drug development, delves into the synthesis, isolation protocols, and the pivotal role of its derivatives in modulating critical signaling pathways.

Introduction

This compound is an analogue of the naturally occurring amino acid, glutamic acid, and has served as a foundational scaffold for the synthesis of a variety of bioactive molecules. Its unique structure, featuring two carboxylic acid groups, allows for diverse chemical modifications, leading to the development of potent therapeutic agents. This guide will provide a comprehensive overview of the key technical aspects related to this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₄ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Aminosuberic acid | [1][2] |

| CAS Number | 6817-53-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for α-amino acid synthesis. A common and effective approach involves the amination of an α-halo-substituted dicarboxylic acid.

Experimental Protocol: Synthesis from α-Bromosuberic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

α-Bromosuberic acid

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

Procedure:

-

Amination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-bromosuberic acid in ethanol. Add a stoichiometric excess of concentrated aqueous ammonia.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess ammonia under reduced pressure.

-

Hydrolysis (if necessary): If the reaction results in the formation of an amide, hydrolyze the intermediate by adding an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heating the mixture.

-

Neutralization and Precipitation: Adjust the pH of the resulting solution to the isoelectric point of this compound using an appropriate acid or base. The amino acid will precipitate out of the solution.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

A generalized workflow for this synthesis is depicted below.

Isolation and Purification

The isolation and purification of this compound from a reaction mixture or a biological sample can be effectively achieved using chromatographic and crystallization techniques.

Ion-Exchange Chromatography

Due to the presence of two carboxylic acid groups and one amino group, this compound is well-suited for separation by ion-exchange chromatography.[3][4]

Principle: At a pH below its isoelectric point, the amino group is protonated, giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin.[3] Conversely, at a pH above its isoelectric point, the carboxylic acid groups are deprotonated, resulting in a net negative charge, enabling it to bind to an anion-exchange resin. By carefully controlling the pH of the mobile phase, selective elution can be achieved.

Experimental Protocol:

-

Resin Selection: Choose a suitable ion-exchange resin. For cation-exchange, a strong acid resin (e.g., sulfopropyl-based) is often used. For anion-exchange, a strong base resin (e.g., quaternary ammonium-based) is appropriate.

-

Column Packing and Equilibration: Pack the resin into a chromatography column and equilibrate it with a buffer at the desired starting pH.

-

Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound this compound by applying a pH gradient or a salt gradient to the column. For cation-exchange, increasing the pH or the salt concentration of the mobile phase will elute the compound. For anion-exchange, decreasing the pH or increasing the salt concentration will achieve elution.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of this compound using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

The logical flow of the ion-exchange chromatography process is illustrated in the following diagram.

Crystallization

Crystallization is a powerful technique for the final purification of this compound. The principle relies on the differential solubility of the compound and impurities in a given solvent system.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Water or aqueous ethanol are often good choices.

-

Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum. The purity of the crystals can be assessed by measuring their melting point.

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs).[5][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.

Inhibition of HDACs by this compound derivatives leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[5] This mechanism underlies the anticancer activity of these compounds.

The signaling pathway affected by these HDAC inhibitors is complex and involves multiple downstream effectors. A simplified representation of this pathway is shown below.

As depicted, the inhibition of HDACs by this compound derivatives leads to an accumulation of acetylated histones. This, in turn, promotes an open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 and p53. The activation of these genes can induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of these compounds.[5]

Conclusion

This compound is a versatile molecule with significant implications for synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, detailed protocols for its isolation and purification, and an exploration of the biological activity of its derivatives as potent histone deacetylase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics.

References

- 1. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 193.16.218.141 [193.16.218.141]

- 4. diaion.com [diaion.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic Profile of 2-Aminooctanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic alpha-amino acid.[1] Its structure, featuring both amino and carboxyl functional groups, makes it a subject of interest in peptide synthesis and as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the available spectroscopic data for this compound and its derivatives, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data pertinent to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is scarce, the following tables present ¹H and ¹³C NMR data for a representative derivative, Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate, which shares the same carbon backbone.

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 5.03 | d | 1H | NH |

| 4.28 | m | 1H | H-2 |

| 3.74 | s | 3H | OCH₃ (of ester group, if present) |

| 2.19 | t | 2H | H-7 |

| 1.78 | m | 1H | H-3a |

| 1.61-1.54 | m | 3H | H-3b, H-6 |

| 1.44 | s | 18H | C(CH₃)₃ (Boc groups) |

| 1.35-1.33 | m | 4H | H-4, H-5 |

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 173.4, 173.1 | C-1, C-8 (Carbonyls) |

| 155.4 | Carbonyl (Boc group) |

| 80.0, 79.8 | C(CH₃)₃ (Boc groups) |

| 53.3 | C-2 |

| 52.2 | OCH₃ (of ester group, if present) |

| 35.3 | C-7 |

| 32.6 | C-3 |

| 28.6, 28.3, 28.1 | C(CH₃)₃ (Boc groups), C-6 |

| 24.9, 24.8 | C-4, C-5 |

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 (broad) | N-H (Amino Acid Zwitterion) | Stretching |

| 2950-2850 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1630 | N-H (Amino Acid Zwitterion) | Bending |

| ~1580 | COO⁻ (Carboxylate) | Asymmetric Stretching |

| ~1410 | COO⁻ (Carboxylate) | Symmetric Stretching |

Note: In the solid state, amino acids typically exist as zwitterions, which influences the positions of the amine and carboxylate bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While specific experimental data for this compound is not directly provided, the mzCloud database contains 191 mass spectra for this compound.[2] For illustrative purposes, data for the closely related 2-Aminooctanoic acid is presented below.

Table 4: Illustrative Mass Spectrometry Data for 2-Aminooctanoic Acid

| m/z | Relative Intensity (%) | Assignment (Proposed) |

| 160.1339 | 100 | [M+H]⁺ |

| 114.2202 | High | [M+H - H₂O - CO]⁺ |

| 97.1019 | Moderate | Further fragmentation |

Note: This data is for 2-Aminooctanoic acid and serves as an example. The fragmentation pattern for this compound would differ due to the second carboxylic acid group.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH). For larger proteins or peptides, concentrations of 0.3-0.5 mM are typical.[3]

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition :

-

Acquire a 1D proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

-

-

¹³C NMR Acquisition :

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid State : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Solution : A thin film of the sample solution can be cast onto an IR-transparent window (e.g., CaF₂).[4]

-

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ion source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS) : Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. This provides structural information.[5]

-

-

Data Analysis : Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. This data can be compared to databases or used for de novo structure elucidation.

Workflow and Logical Relationships

The spectroscopic analysis of this compound typically follows a logical progression to confirm its identity and structure.

This workflow begins with obtaining a pure sample, followed by parallel spectroscopic analyses. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments elucidates the detailed molecular structure. The data from all techniques are then integrated to confirm the identity and structure of this compound.

References

A Technical Guide to the Physical and Chemical Characteristics of 2-Aminosuberic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminosuberic acid, a non-proteinogenic α-amino acid, is a dicarboxylic acid derivative of suberic acid. Its structure features an eight-carbon aliphatic chain with a carboxyl group at each end and an amino group at the α-position (C2). This unique structure makes it a valuable building block in peptide synthesis and a component of several natural products with significant biological activity. Notably, it is a key constituent of certain cyclic tetrapeptide histone deacetylase (HDAC) inhibitors, such as apicidin and trapoxin, which are of great interest in cancer research and antiprotozoal drug development.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-aminosuberic acid, detailed experimental protocols for its synthesis, and an examination of its role in relevant biological signaling pathways.

Physicochemical Properties

Table 1: General and Physical Properties of 2-Aminosuberic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₄ | [4] |

| Molecular Weight | 189.21 g/mol | [4] |

| IUPAC Name | 2-Aminooctanedioic acid | [4] |

| CAS Number | 19641-59-9 (DL-form) | [4] |

| 4254-88-0 (L-form) | ||

| Appearance | White crystalline powder | |

| Melting Point | 240 °C (DL-form, decomposes) | |

| Optical Rotation ([α]D) | +23° (c=1, 5N HCl) (L-form) |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| pKa₁ (α-carboxyl) | ~2.2 | Predicted based on similar dicarboxylic amino acids. |

| pKa₂ (α-amino) | ~9.5 | Predicted based on similar dicarboxylic amino acids. |

| pKa₃ (δ-carboxyl) | ~4.5 | Predicted based on the pKa of suberic acid's carboxyl groups. |

| Solubility in Water | Soluble | The presence of two carboxyl groups and one amino group suggests good water solubility. Quantitative data is not available. |

Note: The pKa values are estimates and should be confirmed experimentally.

Spectroscopic Data

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-aminosuberic acid derivatives, adapted from published literature. This multi-step synthesis provides a pathway to obtain this valuable amino acid for research purposes.

Synthesis of Protected 2-Aminosuberic Acid Derivatives

This protocol outlines a general strategy for the synthesis of orthogonally protected 2-aminosuberic acid, a versatile intermediate for peptide synthesis. The workflow is depicted in the diagram below.

Materials and Reagents:

-

N-protected (e.g., Boc or Cbz) L-aspartic acid γ-ester

-

Reducing agent (e.g., LiBH₄)

-

Grignard reagent (e.g., allylmagnesium bromide)

-

Cross-metathesis partner (e.g., ethyl acrylate)

-

Grubbs' second-generation catalyst

-

Hydrogen gas and catalyst (e.g., Pd/C)

-

Reagents for deprotection (e.g., trifluoroacetic acid for Boc group)

-

Anhydrous solvents (e.g., THF, CH₂Cl₂)

-

Standard workup and purification reagents (e.g., saturated NH₄Cl, brine, MgSO₄, silica gel for chromatography)

Procedure:

-

Preparation of the Alkene Intermediate:

-

The protected L-aspartic acid γ-ester is selectively reduced at the α-carboxyl group to the corresponding alcohol.

-

The resulting alcohol is then converted to an aldehyde via oxidation (e.g., Swern or Dess-Martin oxidation).

-

The aldehyde is reacted with a suitable Grignard reagent, such as allylmagnesium bromide, to introduce the alkene functionality.

-

-

Cross-Metathesis:

-

The terminal alkene obtained in the previous step is subjected to a cross-metathesis reaction with an acrylic acid ester in the presence of Grubbs' second-generation catalyst in an inert solvent like dichloromethane.

-

The reaction mixture is typically refluxed until the starting material is consumed (monitored by TLC).

-

The resulting unsaturated diester is purified by column chromatography.

-

-

Reduction and Deprotection:

-

The double bond in the unsaturated diester is reduced by catalytic hydrogenation (e.g., H₂ gas over Pd/C) to yield the saturated, protected 2-aminosuberic acid derivative.

-

Depending on the protecting groups used, selective deprotection can be carried out to afford the desired orthogonally protected 2-aminosuberic acid. For instance, a Boc group can be removed with trifluoroacetic acid.

-

Purification and Characterization:

-

Each intermediate and the final product should be purified by column chromatography on silica gel.

-

The structure and purity of the compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

2-Aminosuberic acid is a crucial component of several natural cyclic tetrapeptides that act as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a critical role in regulating chromatin structure and gene expression. In many cancers, HDACs are overexpressed, leading to hypoacetylation of histones, chromatin condensation, and repression of tumor suppressor genes.

HDAC inhibitors, including those containing 2-aminosuberic acid, block the active site of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects of HDAC inhibition are pleiotropic and include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.

Key elements of the signaling pathway:

-

HDAC Inhibition: 2-Aminosuberic acid-containing compounds like apicidin and trapoxin bind to the active site of HDACs, preventing them from deacetylating their substrates.[5][6]

-

Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails, a state known as hyperacetylation.

-

Chromatin Remodeling: Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin structure.

-

Gene Expression: The open chromatin conformation allows transcription factors to access the DNA and activate the expression of genes that were previously silenced. A key target gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases (CDKs).

-

Cellular Outcomes:

-

Cell Cycle Arrest: Increased p21 expression leads to the inhibition of CDKs, causing the cell to arrest in the G1 and/or G2 phase of the cell cycle.

-

Apoptosis: HDAC inhibitors can also induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins.

-

Inhibition of Angiogenesis: Some studies have shown that HDAC inhibitors can suppress the formation of new blood vessels, which is crucial for tumor growth.

-

-

Non-Histone Protein Regulation: HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53), cytoskeletal proteins (e.g., tubulin), and chaperone proteins. The hyperacetylation of these proteins due to HDAC inhibition can also contribute to the anti-cancer effects.

Conclusion

2-Aminosuberic acid is a scientifically significant non-proteinogenic amino acid with important applications in medicinal chemistry, particularly in the development of HDAC inhibitors. While there are gaps in the publicly available experimental data for some of its fundamental physicochemical properties, its synthesis and biological role are areas of active research. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, offering a foundation for further investigation and application in drug discovery and development. It is recommended that researchers experimentally determine the specific physical and chemical properties of 2-aminosuberic acid for their particular applications to ensure accuracy and reproducibility.

References

- 1. Structure elucidation and antimalarial activity of apicidin F: an apicidin-like compound produced by Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apicidin: a novel antiprotozoal agent that inhibits parasite histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Aminooctanedioic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymeric support.[1][2] The use of non-canonical amino acids, such as 2-Aminooctanedioic acid (Aoad), offers a powerful strategy for creating peptides with novel structural and functional properties. This compound, a dicarboxylic amino acid with a six-carbon side chain, can be utilized to introduce unique conformational constraints, alter solubility, provide sites for chemical conjugation, or modulate biological activity.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. The protocols outlined below are based on standard, well-established SPPS methodologies and are intended to serve as a starting point for researchers. Optimization may be necessary depending on the specific peptide sequence and synthesis scale.

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound can be particularly advantageous for:

-

Modulating Peptide Conformation: The extended aliphatic side chain can influence the secondary structure of peptides.

-

Enhancing Solubility: The additional carboxylic acid group can improve the aqueous solubility of hydrophobic peptides.

-

Creating Branched or Cyclized Peptides: The side-chain carboxyl group provides a handle for orthogonal chemical modifications, including the formation of lactam bridges for cyclization or the attachment of other molecules.

-

Developing Novel Pharmacokinetics: Altering the overall charge and lipophilicity of a peptide can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Representative Synthesis Outcomes

The successful incorporation of Fmoc-Aoad(O-side_chain_protecting_group)-OH into a model peptide sequence is expected to yield results comparable to other dicarboxylic amino acids. The following tables present hypothetical, yet realistic, quantitative data for the synthesis of a model decapeptide (Sequence: Tyr-Gly-Gly-Phe-Leu-Aoad-Gly-Gly-Phe-Leu) to illustrate expected outcomes.

Table 1: Coupling Efficiency of Fmoc-Aoad(OtBu)-OH

| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |